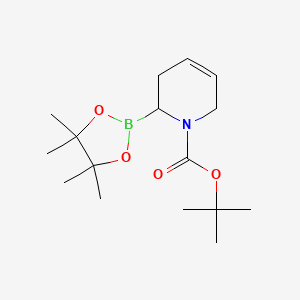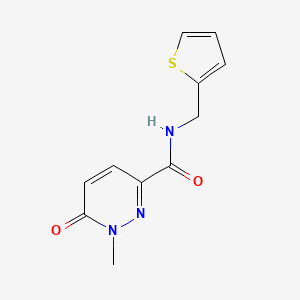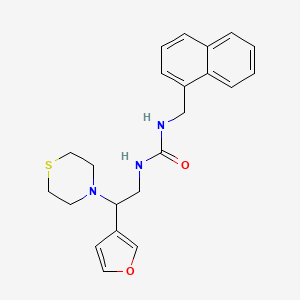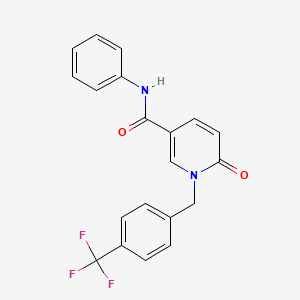![molecular formula C23H25NO5 B2686002 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid CAS No. 2361636-65-7](/img/structure/B2686002.png)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a unique chemical with the empirical formula C23H25NO5 . It has a molecular weight of 395.46 . The IUPAC name for this compound is 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)-5,5-dimethylmorpholin-2-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H25NO5/c1-23(2)14-29-15(11-21(25)26)12-24(23)22(27)28-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26) . This code provides a detailed description of the compound’s molecular structure.Scientific Research Applications
Fluorescence in Biomedical Analysis
A novel fluorophore, 6-Methoxy-4-quinolone, derived from related chemical compounds, exhibits strong fluorescence in a wide pH range, making it useful for biomedical analysis. This fluorophore is highly stable against light and heat and shows minimal degradation, ideal for long-term studies. It has been applied as a fluorescent labeling reagent for carboxylic acids, demonstrating its potential in precise biomedical measurements and diagnostics (Hirano et al., 2004).
Solid-Phase Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a related derivative, is used in protecting hydroxy groups during the synthesis of peptides. This group can be efficiently removed without affecting other base-labile protecting groups, highlighting its utility in complex peptide synthesis where selective deprotection is required (Gioeli & Chattopadhyaya, 1982).
Synthesis of N-Substituted Hydroxamic Acids
N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, derived from similar compounds, are used in synthesizing structurally diverse N-substituted hydroxamic acids. This process involves a highly efficient condensation, demonstrating the compound's role in creating specialized chemical structures (Mellor & Chan, 1997).
Fluorescent Sensing Applications
4,4'-(9,9-Dimethylfluorene-2,7-diyl)dibenzoic acid, a related compound, has been identified as an exclusive fluorescence sensor for certain compounds like 2,4,6-trinitrophenol and acetate ions. This showcases the potential of fluorene derivatives in sensitive detection and measurement applications in various scientific fields (Ni et al., 2016).
Electrophosphorescent Material Development
Certain fluorenyl derivatives are used in creating electrophosphorescent materials with high efficiency and slow decay, important for developing new types of display and lighting technologies. These compounds have been incorporated into materials that exhibit stable electroluminescent properties, showcasing their application in advanced electronic devices (Zhang et al., 2016).
properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-23(2)14-29-15(11-21(25)26)12-24(23)22(27)28-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHVDNYJCVVWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2685920.png)
![3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2685921.png)

![N-[2-(2-chlorophenyl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide](/img/structure/B2685924.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide](/img/structure/B2685925.png)


![Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2685932.png)


![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685937.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2685939.png)
![N,N-diethyl-4-(5-{[(5-fluoro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)benzamide](/img/structure/B2685941.png)
